6-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid 6-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1252903-34-6
VCID: VC11704436
InChI: InChI=1S/C12H10O2S/c13-12(14)11-6-9-4-3-8(7-1-2-7)5-10(9)15-11/h3-7H,1-2H2,(H,13,14)
SMILES: C1CC1C2=CC3=C(C=C2)C=C(S3)C(=O)O
Molecular Formula: C12H10O2S
Molecular Weight: 218.27 g/mol

6-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid

CAS No.: 1252903-34-6

Cat. No.: VC11704436

Molecular Formula: C12H10O2S

Molecular Weight: 218.27 g/mol

* For research use only. Not for human or veterinary use.

6-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid - 1252903-34-6

Specification

CAS No. 1252903-34-6
Molecular Formula C12H10O2S
Molecular Weight 218.27 g/mol
IUPAC Name 6-cyclopropyl-1-benzothiophene-2-carboxylic acid
Standard InChI InChI=1S/C12H10O2S/c13-12(14)11-6-9-4-3-8(7-1-2-7)5-10(9)15-11/h3-7H,1-2H2,(H,13,14)
Standard InChI Key SGFIJWPBRGQSMQ-UHFFFAOYSA-N
SMILES C1CC1C2=CC3=C(C=C2)C=C(S3)C(=O)O
Canonical SMILES C1CC1C2=CC3=C(C=C2)C=C(S3)C(=O)O

Introduction

Structural and Electronic Properties

The benzo[b]thiophene scaffold consists of a fused benzene and thiophene ring system, which confers aromaticity and planar geometry. Substitution at the 6-position with a cyclopropyl group introduces steric strain and electron-withdrawing effects due to the cyclopropane ring’s unique bonding orbitals. Comparatively, the 5- and 7-cyclopropyl isomers exhibit distinct electronic profiles:

  • 5-Cyclopropyl substitution: The cyclopropane ring is meta to the thiophene sulfur, reducing conjugation with the π-system.

  • 6-Cyclopropyl substitution: Para positioning relative to the sulfur atom may enhance resonance stabilization, potentially altering reactivity in electrophilic aromatic substitution.

Table 1: Comparative Structural Properties of Cyclopropyl-Substituted Benzo[b]thiophene Carboxylic Acids

PositionMolecular FormulaMolecular Weight (g/mol)Key Substituent Effects
5C₁₃H₁₂O₂S232.30Increased lipophilicity
6C₁₂H₁₀O₂S218.27Enhanced resonance
7C₁₃H₁₂O₂S232.30Steric hindrance

The carboxylic acid group at the 2-position facilitates hydrogen bonding and salt formation, critical for solubility and molecular recognition in biological systems.

Synthetic Methodologies

While no direct synthesis of the 6-cyclopropyl derivative is documented, analogous routes for 5- and 7-substituted compounds provide a framework for potential strategies:

Cyclopropanation Techniques

  • Halogenation-Cyclopropanation: Bromination of a preformed benzo[b]thiophene intermediate followed by cyclopropanation using Zn/Cu couples.

  • Cross-Coupling Reactions: Suzuki-Miyaura coupling with cyclopropylboronic acids under palladium catalysis, though regioselectivity challenges may arise.

Reactivity and Functionalization

The 6-cyclopropyl group’s strain and electronic effects influence reaction pathways:

Oxidation and Reduction

  • Oxidation: Cyclopropane rings are susceptible to ring-opening under strong oxidative conditions (e.g., KMnO₄), forming diols or ketones.

  • Reduction: Catalytic hydrogenation may saturate the thiophene ring, though the cyclopropane ring typically remains intact.

Electrophilic Aromatic Substitution

  • Nitration: The electron-withdrawing carboxylic acid group directs electrophiles to the 4- and 7-positions, but the cyclopropyl group’s steric bulk may hinder substitution at adjacent sites.

Biological Activity and Mechanisms

Structural analogs exhibit promising bioactivity, suggesting potential applications for the 6-cyclopropyl variant:

Enzyme Modulation

  • Cytochrome P450 Inhibition: The cyclopropane moiety’s rigidity may enhance binding to enzyme active sites, as seen in 5-cyclopropyl derivatives.

  • Kinase Interactions: Analogous compounds inhibit MAPK pathways, implicating potential anticancer effects.

Industrial and Material Science Applications

Organic Electronics

  • Semiconductor Development: Benzo[b]thiophenes’ planar structure supports charge transport, with cyclopropyl groups modulating bandgap energies.

Pharmaceutical Intermediates

  • The carboxylic acid group serves as a handle for prodrug synthesis, improving bioavailability in lead compounds.

Challenges and Future Directions

  • Synthetic Accessibility: Regioselective cyclopropanation at the 6-position remains unexplored, necessitating novel catalytic systems.

  • Biological Profiling: In vitro and in vivo studies are required to validate hypothesized activities.

  • Environmental Impact: Degradation pathways and ecotoxicity data for cyclopropane-containing aromatics are scarce.

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